molecular formula C17H12N8O2 B15001813 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B15001813
M. Wt: 360.3 g/mol
InChI Key: RJKJWVGBJMFWFY-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that features a unique fusion of pyrido, triazolo, and pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrido[4,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the triazole ring: This step involves the reaction of the pyrido[4,3-d]pyrimidinone intermediate with a suitable azide or nitrile derivative under conditions that promote triazole formation, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    Attachment of the 4-methoxyphenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, using a 4-methoxyphenyl halide and the triazole-pyrimidinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole or pyrimidinone rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds can be employed under conditions such as heating or the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to form specific interactions, such as hydrogen bonds or π-π stacking, with these targets, thereby modulating their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d]pyrimidin-8(7H)-one
  • 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Uniqueness

The uniqueness of 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one lies in its specific fusion of heterocyclic rings, which imparts distinct electronic and steric properties. These properties can lead to unique interactions with biological targets and novel applications in materials science.

Biological Activity

The compound 9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique combination of methoxy and triazole functionalities enhances its biological activity and solubility properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

This compound features multiple ring systems including pyridine, triazole, and pyrimidine. Its molecular formula is C18H14N8O2C_{18}H_{14}N_8O_2 with a molecular weight of 406.4 g/mol. The intricate structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₄N₈O₂
Molecular Weight406.4 g/mol
CAS Number1144465-39-3

Biological Activities

Preliminary studies indicate that This compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, it was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values indicating significant antiproliferative effects.
  • Antimicrobial Properties : It has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. This includes effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antiviral Effects : The compound's structural features suggest potential antiviral activity, particularly against viruses that exploit similar pathways as those targeted by triazole derivatives.

The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase and glucosidase, which are crucial in various metabolic pathways.
  • Receptor Binding : Its unique structure allows for specific binding to receptors involved in cell signaling pathways related to cancer progression and inflammation.

Case Studies

Several studies have explored the efficacy of this compound:

  • Anticancer Study : In vitro studies reported that the compound significantly inhibited cell growth in A549 and MCF-7 cell lines with IC50 values of approximately 0.98 µM and 1.05 µM respectively .
  • Antimicrobial Evaluation : Research indicated that derivatives of pyrimidine compounds exhibit strong antimicrobial activity. The compound was tested against various bacterial strains with results showing significant inhibition zones .
  • Docking Studies : Molecular docking simulations have revealed potential binding affinities to key targets involved in cancer metabolism and viral replication pathways .

Properties

Molecular Formula

C17H12N8O2

Molecular Weight

360.3 g/mol

IUPAC Name

8-(4-methoxyphenyl)-11-(1H-1,2,4-triazol-5-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C17H12N8O2/c1-27-11-4-2-10(3-5-11)14-13-12(22-16-19-9-21-25(14)16)6-7-24(15(13)26)17-18-8-20-23-17/h2-9H,1H3,(H,18,20,23)

InChI Key

RJKJWVGBJMFWFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)C5=NC=NN5

Origin of Product

United States

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